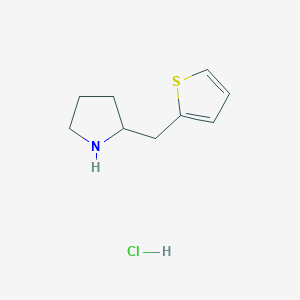

![molecular formula C15H22N2O6 B6144243 2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid CAS No. 1221725-11-6](/img/structure/B6144243.png)

2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

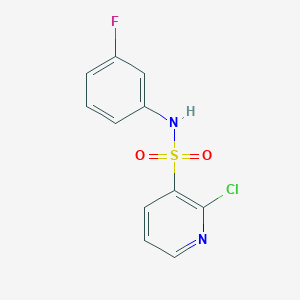

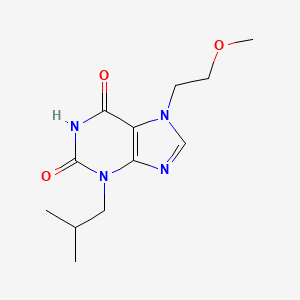

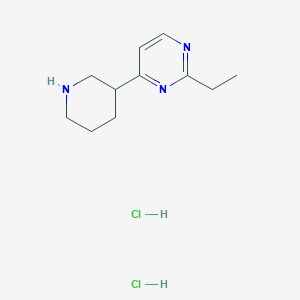

Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . Spiro compounds, such as 1,6-Dioxaspiro[4.4]nonane-2,7-dione, are a class of organic compounds that have two or more rings that intersect at only one atom, which is called the spiroatom .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of these compounds often involves the condensation of two molecules of a lactone in the presence of sodium ethoxide to give a dilactone .Molecular Structure Analysis

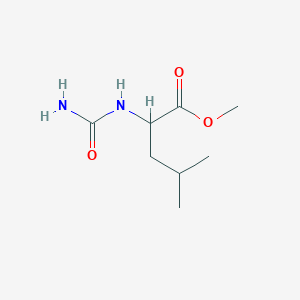

The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, the SMILES string for 1,6-Dioxaspiro[4.4]nonane-2,7-dione is O=C1CCC2(CCC(=O)O2)O1 .Chemical Reactions Analysis

The formation of spiro compounds often involves the hydrogenation of certain precursors. For example, the formation of 2-methyl- and 2-(=-furylethyl)-l,6-dioxaspiro[4.4]nonane was noted in the hydrogenation of furfurylideneacetone and difurfurylideneacetone with a copper-chromium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its structure. For instance, 1,6-Dioxaspiro[4.4]nonane-2,7-dione is a solid with a melting point of 69-71 °C .Safety and Hazards

Orientations Futures

The future directions in the field of spiro compounds and piperidines involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Additionally, these compounds have a broad spectrum of biological activity, making them promising candidates for drug development .

Mécanisme D'action

Target of Action

The primary targets of 2-(piperidin-3-yl)-2-azaspiro[4Related compounds such as 3-arylsuccinimides have been reported to target 5-ht7 receptors, sodium channels, or calcium channels . These targets play crucial roles in various physiological processes, including neuronal signaling and muscle contraction.

Mode of Action

Related compounds have been synthesized through palladium/chiral nitrogenous ligand-catalyzed enantioselective addition of aryl boronic acids to various maleimides . This process involves mild conditions and good functional group tolerance .

Biochemical Pathways

Related compounds have been involved in cascade nucleophilic addition as well as cyclization . These processes can lead to the formation of complex structures such as polycyclic benzo[d][1,3]oxazocine .

Pharmacokinetics

Related compounds have been noted for their low microsomal stability , which could impact their bioavailability.

Result of Action

Related compounds have shown various activities, including antifungal and antimicrobial activities .

Action Environment

The synthesis of related compounds has been reported to proceed smoothly in mild reaction conditions , suggesting that the synthesis and action of this compound could also be influenced by environmental conditions such as temperature and pH.

Propriétés

IUPAC Name |

oxalic acid;2-piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.C2H2O4/c16-11-8-13(5-1-2-6-13)12(17)15(11)10-4-3-7-14-9-10;3-1(4)2(5)6/h10,14H,1-9H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFYEHZGRMXNNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C2=O)C3CCCNC3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)

![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)

![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B6144202.png)

![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)

![3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6144238.png)